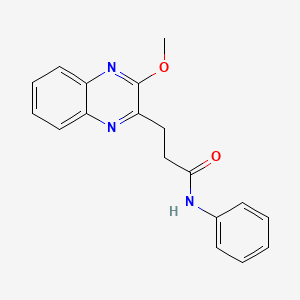
3-(3-Methoxy-2-quinoxalinyl)-N~1~-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxy-2-quinoxalinyl)-N~1~-phenylpropanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoxaline ring substituted with a methoxy group and a phenylpropanamide moiety, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-2-quinoxalinyl)-N~1~-phenylpropanamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized by condensing an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Methoxylation: The quinoxaline intermediate is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the 3-position.
Amidation: The final step involves the reaction of the methoxylated quinoxaline with phenylpropanoyl chloride in the presence of a base like triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxy-2-quinoxalinyl)-N~1~-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoxaline-3-carboxylic acid derivative.
Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Quinoxaline-3-carboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or alkylated quinoxaline derivatives.
Applications De Recherche Scientifique
3-(3-Methoxy-2-quinoxalinyl)-N~1~-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxy-2-quinoxalinyl)-N~1~-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methoxy-2-quinoxalinyl)propanoic acid
- N-(3-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
- N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide
Uniqueness
3-(3-Methoxy-2-quinoxalinyl)-N~1~-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenylpropanamide groups contribute to its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-18-16(20-14-9-5-6-10-15(14)21-18)11-12-17(22)19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXXPDMUDBOUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5306709.png)
![N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5306728.png)
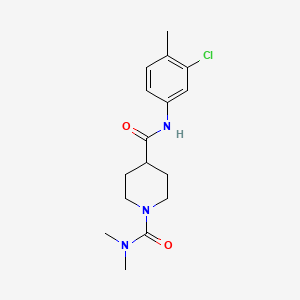
![2-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-3-fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B5306750.png)
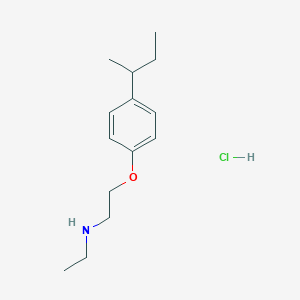
![6-(4-fluoro-2-methoxyphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5306761.png)
![2-BROMO-4-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL METHYL ETHER](/img/structure/B5306767.png)
![N-[4-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}methyl)phenyl]acetamide](/img/structure/B5306772.png)
![(3R)-3-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5306793.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5306800.png)
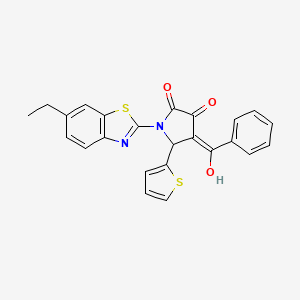
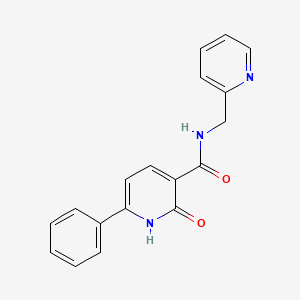
![N-[(E)-1-(4-fluorophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5306825.png)
![2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5306839.png)
